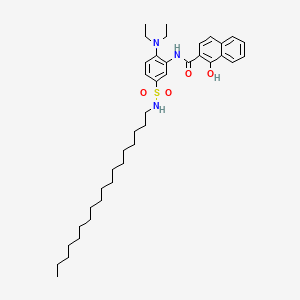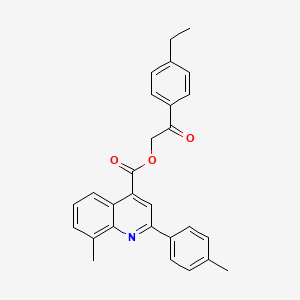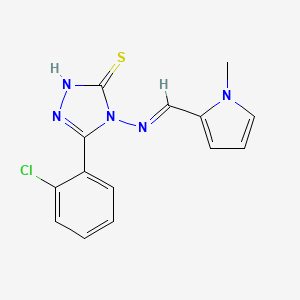
N-(2-(Diethylamino)-5-((octadecylamino)sulphonyl)phenyl)-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the diethylamino and octadecylamino groups through substitution reactions. The sulfonylation step is crucial for attaching the sulfonyl group to the phenyl ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups enable it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
- N-[2-(DIETHYLAMINO)-5-[(HEXADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
- N-[2-(DIETHYLAMINO)-5-[(DODECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE
Uniqueness
N-[2-(DIETHYLAMINO)-5-[(OCTADECYLAMINO)SULFONYL]PHENYL]-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE stands out due to its long octadecyl chain, which imparts unique hydrophobic properties. This feature enhances its potential for use in materials science and as a probe in biological systems .
Eigenschaften
CAS-Nummer |
94200-79-0 |
|---|---|
Molekularformel |
C39H59N3O4S |
Molekulargewicht |
666.0 g/mol |
IUPAC-Name |
N-[2-(diethylamino)-5-(octadecylsulfamoyl)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C39H59N3O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-40-47(45,46)33-27-29-37(42(5-2)6-3)36(31-33)41-39(44)35-28-26-32-24-21-22-25-34(32)38(35)43/h21-22,24-29,31,40,43H,4-20,23,30H2,1-3H3,(H,41,44) |
InChI-Schlüssel |
NAGPEELNXLWGNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)N(CC)CC)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)

![[Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)




![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)

![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
